Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone
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Overview
Description
Sobuzoxane is a dioxopiperazine derivative known for its potent anticancer properties. It functions primarily as a topoisomerase II inhibitor, which is crucial for DNA replication and transcription. Sobuzoxane is used in the treatment of various cancers, including malignant lymphoma and adult T-cell leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sobuzoxane is synthesized through a series of chemical reactions involving the formation of bisdioxopiperazine analogs. The synthetic route typically involves the hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154, followed by the release of formaldehyde and the formation of the active compound, ICRF-154 .
Industrial Production Methods
In industrial settings, sobuzoxane is produced using large-scale chemical synthesis techniques. The process involves the use of aqueous ammonium formate and methanol as a mobile phase for the separation and purification of the compound . The biological samples are either diluted or precipitated with methanol, followed by acidification for the assay of sobuzoxane .
Chemical Reactions Analysis
Types of Reactions
Sobuzoxane undergoes several types of chemical reactions, including:
Hydrolysis: The hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154.
Oxidation: The generation of reactive oxygen species (ROS) which leads to oxidative stress.
Chelation: The chelation of metal cations, reducing the generation of free radicals.
Common Reagents and Conditions
Aqueous Ammonium Formate: Used as a mobile phase in the separation process.
Methanol: Used for the precipitation and acidification of biological samples.
Major Products Formed
Hydroxymethyl-ICRF-154: Formed through the hydrolysis of ester bonds.
ICRF-154: The active compound formed after the release of formaldehyde.
Scientific Research Applications
Sobuzoxane has a wide range of scientific research applications, including:
Mechanism of Action
Sobuzoxane exerts its effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription. By preventing the religation of DNA double-strand breaks, sobuzoxane leads to the accumulation of double-strand breaks, resulting in apoptosis or programmed cell death in rapidly dividing cancer cells . Additionally, sobuzoxane generates reactive oxygen species, leading to oxidative stress and further cytotoxic effects . It also chelates iron, disrupting cellular processes that rely on iron for proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Dexrazoxane (ICRF-187): A cardioprotective agent with structural similarity to sobuzoxane.
ICRF-154: The active metabolite of sobuzoxane.
ICRF-159 and ICRF-193: Other bisdioxopiperazine derivatives with similar mechanisms of action.
Uniqueness
Sobuzoxane is unique due to its dual role as an anticancer agent and a cardioprotective drug. Unlike other topoisomerase II inhibitors, sobuzoxane does not induce cleavable complex formation between DNA and the enzyme, resulting in fewer toxic side effects . Its ability to chelate metal cations and reduce free radical generation further enhances its cardioprotective properties .
Biological Activity
Overview of the Compound
This compound belongs to a class of chemical entities characterized by a unique tetrazatricyclo structure, which may influence its interactions at the molecular level. The presence of carbonic acid groups suggests potential roles in biochemical processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure may allow it to act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Binding : Its unique configuration may enable binding to various biological receptors, influencing physiological responses.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of carbonic acid can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic functions.
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally related compounds. Results indicated that compounds with similar functional groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of related tetrazatricyclo compounds on human cancer cell lines. The findings revealed that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 25 | Apoptosis |
Compound B | MCF-7 | 30 | Cell Cycle Arrest |
Pharmacological Potential
The pharmacological potential of carbonic acid derivatives is under investigation for various therapeutic areas:
- Anticancer Agents : Ongoing studies are exploring their role in cancer therapy due to their ability to induce apoptosis.
- Antimicrobial Agents : Their efficacy against resistant strains of bacteria is being evaluated.
Toxicological Assessment
Toxicological studies are critical to understanding the safety profile of this compound. Initial assessments indicate low toxicity levels in non-target organisms, but further research is necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C22H32N4O10 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone |
InChI |
InChI=1S/C20H28N4O4.2CH2O3/c1-4-16-9-24-19(27)12-22(13-20(24)28)6-5-21-10-17(25)23(18(26)11-21)8-14(2)7-15(16)3;2*2-1(3)4/h4,14,16H,1,3,5-13H2,2H3;2*(H2,2,3,4) |
InChI Key |
BFINLHGLMRXGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)C(CN2C(=O)CN(CCN3CC(=O)N(C1)C(=O)C3)CC2=O)C=C.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
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